4-Hydrazinobenzoic acid hydrochloride
Overview
Description
4-Hydrazinobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H9ClN2O2. It is known for its applications in various fields such as organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries . This compound is characterized by its white to pale cream to pale yellow to pale brown crystalline powder form .
Mechanism of Action
Target of Action
It has been reported that this compound can cause dna damage , suggesting that it may interact with DNA or associated proteins.
Mode of Action
Studies have shown that it can cause dna damage . This suggests that the compound may interact with DNA or associated proteins, leading to changes in the structure or function of these molecules .
Biochemical Pathways
Given its potential to cause dna damage , it can be inferred that it may affect pathways related to DNA repair and cell cycle regulation.
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydrazinobenzoic acid hydrochloride can be synthesized through a multi-step process starting from 4-aminobenzoic acid. The synthesis involves the following steps :
Diazotization: 4-aminobenzoic acid is treated with sodium nitrite in the presence of hydrochloric acid at 0°C to form a diazonium salt.
Reduction: The diazonium salt is then reduced using tin(II) chloride dihydrate in hydrochloric acid to yield 4-hydrazinobenzoic acid.
Hydrochloride Formation: Finally, the 4-hydrazinobenzoic acid is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinobenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include substituted benzoic acids, hydrazine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
4-Hydrazinobenzoic acid hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Hydrazinobenzoic acid: The parent compound without the hydrochloride salt.
3-Hydrazinobenzoic acid: A positional isomer with the hydrazine group at the meta position.
4-Methoxyphenylhydrazine hydrochloride: A derivative with a methoxy group at the para position.
Uniqueness: 4-Hydrazinobenzoic acid hydrochloride is unique due to its specific structural features, which confer distinct reactivity and applications. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it more suitable for various industrial and research applications .
Properties
IUPAC Name |
4-hydrazinylbenzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-9-6-3-1-5(2-4-6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLQMKQBCHYRLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
619-67-0 (Parent) | |
Record name | 4-Carboxyphenylhydrazinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024589773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8020709 | |
Record name | 4-Hydrazinobenzoic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24589-77-3 | |
Record name | Benzoic acid, 4-hydrazinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24589-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Carboxyphenylhydrazinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024589773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24589-77-3 | |
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Record name | Benzoic acid, 4-hydrazinyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 4-Hydrazinobenzoic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydrazinobenzoic acid monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.103 | |
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Record name | 4-Hydrazinobenzoic acid hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX5352D97Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Hydrazinobenzoic acid hydrochloride in the synthesis of AZD8329?
A1: this compound serves as a crucial building block in the synthesis of AZD8329. It reacts with an enamine intermediate (compound 6 in the research paper) to form the final pyrazole ring structure of AZD8329 []. This reaction is part of a two-step telescopic process that enables efficient and scalable manufacturing of AZD8329.
Q2: Is there any structural information available about this compound?
A2: Yes, a study investigated the crystal structure of this compound []. While the molecular formula and weight aren't explicitly stated in the provided abstract, this type of analysis provides valuable insights into the spatial arrangement of atoms within the molecule and its interactions with surrounding molecules. This information can be helpful in understanding its reactivity and potential applications.
Q3: The synthesis of AZD8329 mentions a "greener" approach. How does the use of this compound contribute to this?
A3: While the specific contribution of this compound towards the "greener" synthesis isn't detailed in the abstract, its use in a telescopic synthesis [] inherently reduces solvent and energy consumption. Telescopic synthesis combines multiple steps without isolating intermediates, minimizing waste generation and improving overall efficiency, contributing to a greener process.
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